molecular formula C12H17NO B13604315 3-(4-Isopropoxyphenyl)prop-2-en-1-amine

3-(4-Isopropoxyphenyl)prop-2-en-1-amine

Cat. No.: B13604315
M. Wt: 191.27 g/mol
InChI Key: QHGDYXKBODVYNN-ONEGZZNKSA-N
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Description

3-(4-Isopropoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C12H17NO It is a derivative of prop-2-en-1-amine, featuring an isopropoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxyphenyl)prop-2-en-1-amine typically involves the reaction of 4-isopropoxybenzaldehyde with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

3-(4-Isopropoxyphenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. It can form imine derivatives through reactions with aldehydes or ketones, which are crucial in various biochemical pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isopropoxyphenyl)prop-2-en-1-amine is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(E)-3-(4-propan-2-yloxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C12H17NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h3-8,10H,9,13H2,1-2H3/b4-3+

InChI Key

QHGDYXKBODVYNN-ONEGZZNKSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/CN

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=CCN

Origin of Product

United States

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